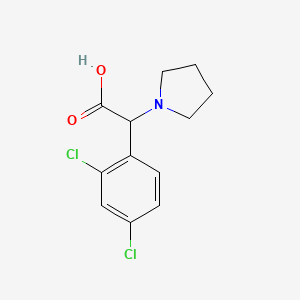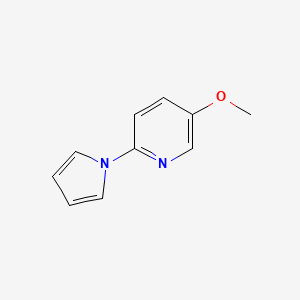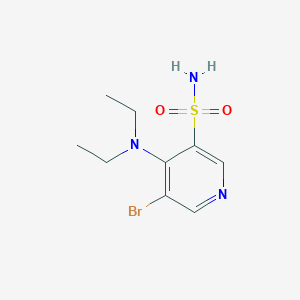
5-Amino-2-(3-fluorophenyl)-4-hydroxyfuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(3-fluorophenyl)-4-hydroxyfuran-3(2H)-one: is an organic compound that features a furan ring substituted with an amino group, a hydroxyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(3-fluorophenyl)-4-hydroxyfuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a fluorophenyl-substituted keto acid, in the presence of an amino group donor and a hydroxyl group donor under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the amino or hydroxyl groups.
Scientific Research Applications
Biology: In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-2-(3-fluorophenyl)-4-hydroxyfuran-3(2H)-one involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways and the exertion of its effects.
Comparison with Similar Compounds
- 5-Amino-2-(3-chlorophenyl)-4-hydroxyfuran-3(2H)-one
- 5-Amino-2-(3-bromophenyl)-4-hydroxyfuran-3(2H)-one
- 5-Amino-2-(3-methylphenyl)-4-hydroxyfuran-3(2H)-one
Comparison: Compared to its analogs, 5-Amino-2-(3-fluorophenyl)-4-hydroxyfuran-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8FNO3 |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
5-amino-2-(3-fluorophenyl)-4-hydroxyfuran-3-one |
InChI |
InChI=1S/C10H8FNO3/c11-6-3-1-2-5(4-6)9-7(13)8(14)10(12)15-9/h1-4,9,14H,12H2 |
InChI Key |
KCWYHDAAPHQGSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C(=O)C(=C(O2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




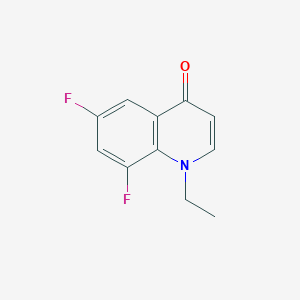
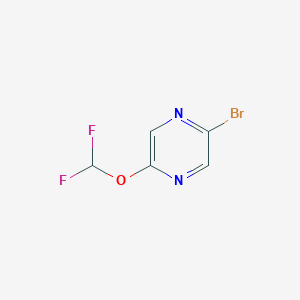


![7-Amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11810913.png)

![1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine](/img/structure/B11810925.png)
